molecular formula C17H22BrNO B7727551 N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B7727551
M. Wt: 336.3 g/mol
InChI Key: ZPRZTROVUOVYNM-UHFFFAOYSA-N
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Description

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[211]hexane-1-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical methods, providing an efficient route to the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide
  • 6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide

Uniqueness

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide is unique due to its specific substituents and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications .

Properties

IUPAC Name

N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO/c1-15(2)16(3)9-10-17(15,13(16)18)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZTROVUOVYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C2Br)C(=O)NCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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